

Brevetoxin-3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Brevetoxin-3

Cat. No.: B15590448

[Get Quote](#)

An In-depth Examination of the Potent Neurotoxin from *Karenia brevis*

Abstract

Brevetoxin-3 (PbTx-3), a potent polyether neurotoxin, is a secondary metabolite produced by the marine dinoflagellate *Karenia brevis*.^{[1][2]} This organism is notoriously associated with harmful algal blooms (HABs), commonly known as "red tides," particularly in the Gulf of Mexico.^{[3][4]} PbTx-3 and its congeners are responsible for neurotoxic shellfish poisoning (NSP) in humans and widespread mortality in marine fauna.^{[5][6]} The toxin exerts its effects by specifically binding to and activating voltage-gated sodium channels (VGSCs), leading to persistent neuronal firing and a cascade of downstream physiological effects.^{[1][5]} This technical guide provides a comprehensive overview of **Brevetoxin-3**, including its physicochemical properties, the biology of its source organism, its mechanism of action, toxicology, and relevant experimental protocols. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in pharmacology, toxicology, and drug development.

Introduction to *Karenia brevis* and Brevetoxin Production

Karenia brevis is an athecate dinoflagellate, meaning it lacks a rigid cellulose wall, making the cells delicate and prone to lysis.^[3] The life cycle of *K. brevis* is not fully understood but is known to include both asexual reproduction through binary fission and sexual reproduction.^[7]

While the formation of resting cysts has been a subject of investigation, its definitive role in bloom persistence remains unclear.[3][7]

These dinoflagellates flourish under specific environmental conditions, leading to the formation of dense blooms or red tides.[4][8] Toxin production is a key feature of these blooms.

Brevetoxins are lipid-soluble, thermostable polycyclic ether compounds.[2][6] PbTx-2 is the most abundant brevetoxin produced by *K. brevis*, and PbTx-3 is a derivative of PbTx-2.[2] Due to its relative stability, PbTx-3 is frequently utilized in experimental research.[2]

Physicochemical Properties of Brevetoxin-3

Brevetoxin-3 is a complex, ladder-like cyclic polyether molecule. Its intricate structure dictates its high-affinity interaction with voltage-gated sodium channels.[9]

Property	Value	Reference
Molecular Formula	C ₅₀ H ₇₂ O ₁₄	[1][10]
Molecular Weight	897.20 g/mol	[1][11]
CAS Number	85079-48-7	[1][11]
Appearance	White film or crystalline solid	[1][9]
Solubility	Soluble in acetone, ethyl acetate, ethanol, methanol, and DMSO	[1][9]
Melting Point	291-293 °C	[1]
Purity (typical)	>95%	[1]
Storage Temperature	-20 °C	[1]

Mechanism of Action

The primary molecular target of **Brevetoxin-3** is the voltage-gated sodium channel (VGSC), a critical component of excitable cells such as neurons and muscle cells.[1][2]

PbTx-3 binds with high affinity to a specific receptor site, designated as site 5, on the alpha-subunit of the VGSC.[1][5][12] This binding event has several profound consequences on channel function:

- **Lowered Activation Potential:** The toxin causes the channel to open at the normal resting membrane potential, a state where it would typically be closed.[1][5]
- **Persistent Activation:** PbTx-3 inhibits the inactivation mechanism of the channel, leading to a prolonged mean open time.[1][13]
- **Continuous Sodium Influx:** The persistent activation results in an uncontrolled influx of sodium ions into the cell.[2]
- **Repetitive Firing:** The sustained depolarization leads to repetitive and uncontrolled firing of neurons.[5]

This cascade of events at the molecular level is the foundation for the neurotoxic effects observed at the physiological level.[2] The excitatory effects are mediated by this enhanced cellular Na⁺ influx.[14]

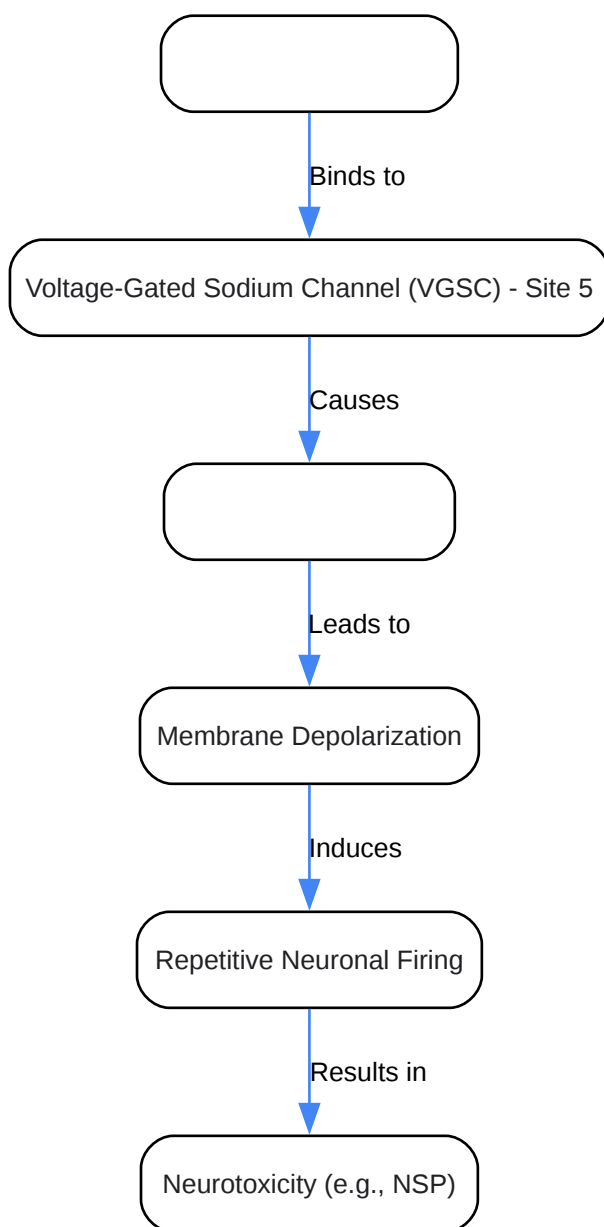


Figure 1: Brevetoxin-3 Signaling Pathway

[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of PbTx-3 action.

Toxicology and Pharmacological Effects

The toxicological profile of **Brevetoxin-3** has been investigated in various animal models, revealing a range of effects from cellular to systemic levels. Exposure can occur through ingestion of contaminated seafood, leading to Neurotoxic Shellfish Poisoning (NSP), or via inhalation of aerosolized toxins during red tide events.[6][15][16]

Acute Toxicity Data

The following tables summarize key quantitative toxicological data for **Brevetoxin-3**.

Species	Administration Route	Endpoint	Value	Reference
Mice	Oral	NOAEL	10 µg/kg bw	[15]
Mice	Oral	LOAEL	100 µg/kg bw	[15]
Mice	Oral	Mortality Dose	4000 µg/kg bw	[15]
Artemia salina (brine shrimp)	Waterborne	LC ₅₀ (48h)	1.239 µg/mL	[2]
Japanese rice fish (Oryzias latipes) embryos	Microinjection	LD ₅₀	4 ng/egg	[11][17]

In Vitro Cytotoxicity

Cell Type	Endpoint	EC ₅₀	Reference
Rat cerebellar granule neurons	Lactate dehydrogenase release	30.9 nM	[11]
Rat cerebellar granule neurons	L-glutamate release	45.3 nM	[11]
Rat cerebellar granule neurons	L-aspartate release	50.2 nM	[11]

Pharmacological Effects

- Neuromuscular: In mice, oral administration of PbTx-3 induced neuromuscular dysfunction, including seizures, ataxia, and loss of limb strength.[15] A transient, dose-dependent decrease in muscle activity was also observed.[16][18]

- Thermoregulation: A rapid and transient dose-dependent decrease in body temperature has been observed in mice following oral administration.[16][18]
- Cardiovascular: In medaka embryos, PbTx-3 exposure resulted in tachycardia (increased heart rate).[17]
- Immune System: Inhalation studies in rats suggested that the immune system may be a target of toxicity, with evidence of suppressed humoral-mediated immunity.[19]
- Respiratory: Inhalation of brevetoxins can cause bronchoconstriction.[20]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate study of **Brevetoxin-3**. The following sections outline key experimental protocols.

Toxin Extraction from Shellfish Tissue

This protocol is a generalized procedure for isolating lipid-soluble brevetoxins from bivalve tissues.

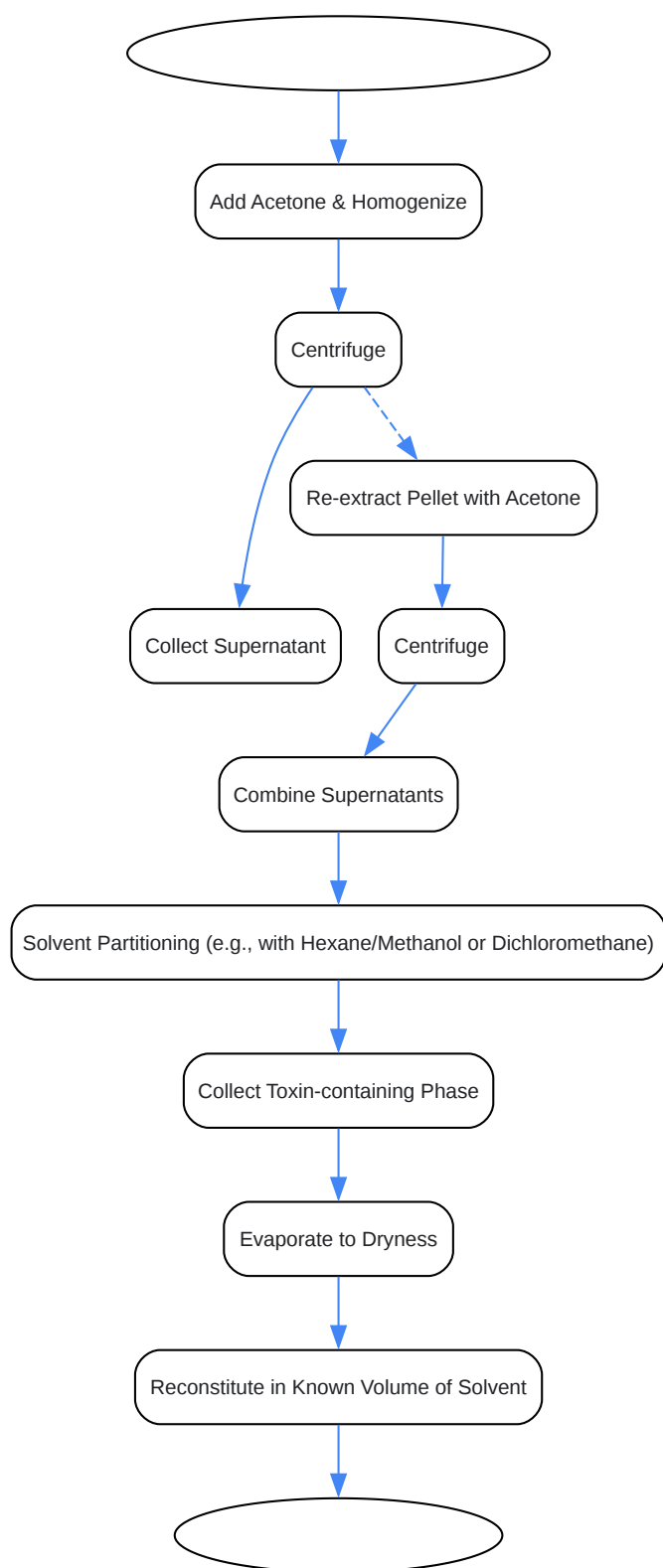


Figure 2: Workflow for Brevetoxin Extraction

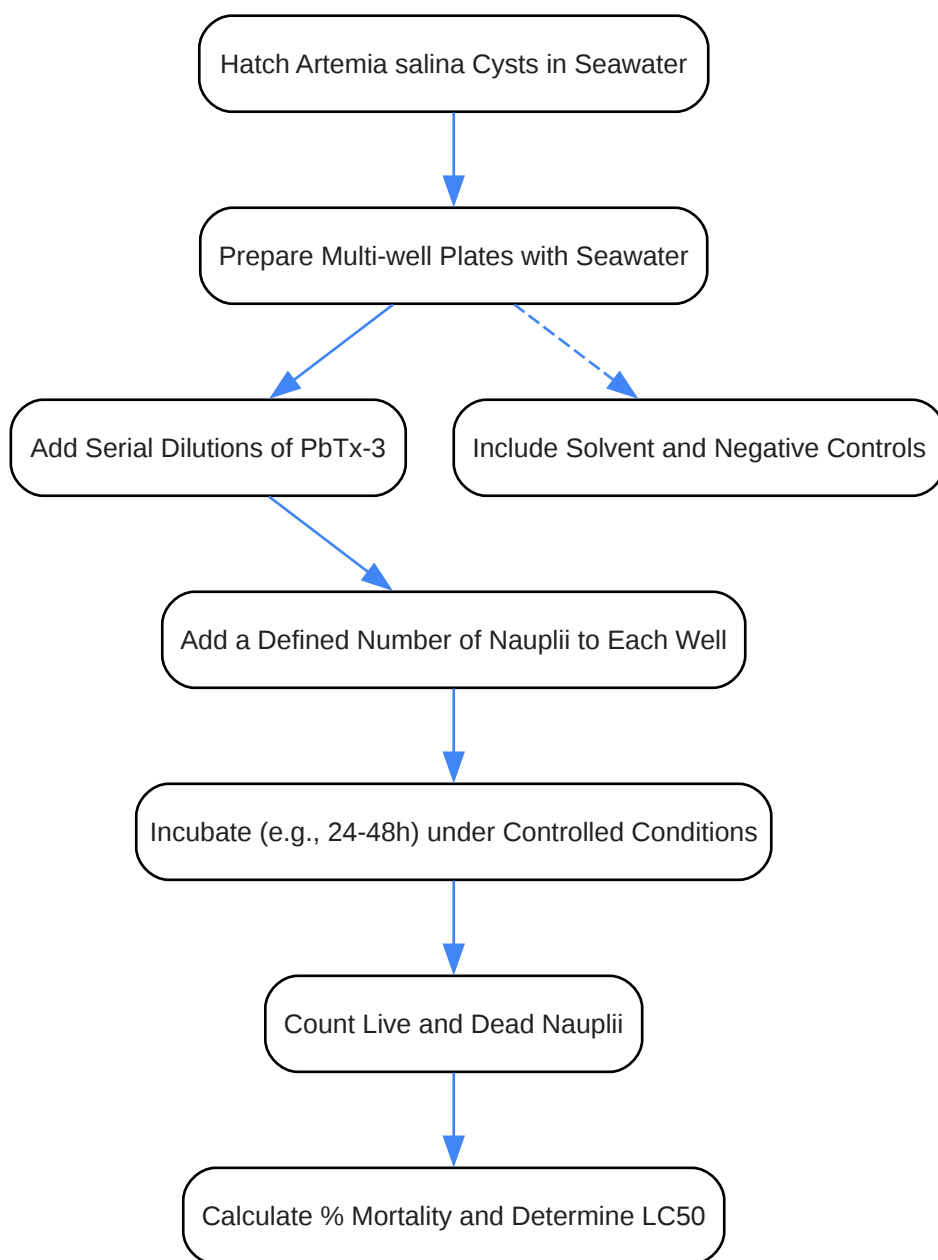


Figure 3: Brine Shrimp Lethality Assay Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Karenia – Harmful Algal Blooms [hab.whoi.edu]
- 4. Karenia brevis - Wikipedia [en.wikipedia.org]
- 5. Brevetoxin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Red Tide: What is the algae species Karenia brevis? | Smithsonian Ocean [ocean.si.edu]
- 9. Brevetoxin 3 (PbTx-3)|High-Purity Reference Standard [benchchem.com]
- 10. Brevetoxin-3 | C50H72O14 | CID 2433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Marine biotoxins [fao.org]
- 13. researchgate.net [researchgate.net]
- 14. Brevetoxins: unique polyether dinoflagellate toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute toxicology report of the emerging marine biotoxin Brevetoxin 3 in mice: Food safety implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The type B brevetoxin (PbTx-3) adversely affects development, cardiovascular function, and survival in Medaka (*Oryzias latipes*) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute Effects of Brevetoxin-3 Administered via Oral Gavage to Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Effects of Inhaled Brevetoxins in Allergic Airways: Toxin–Allergen Interactions and Pharmacologic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brevetoxin-3: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15590448#brevetoxin-3-source-organism-karenia-brevis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com